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Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B15554820 Get Quote

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, step-by-step guide for the conjugation of Oregon Green™

488, Succinimidyl Ester (OG 488, SE) to antibodies. Oregon Green™ 488 is a bright,

photostable green fluorescent dye that is spectrally similar to fluorescein.[1] A key advantage of

OG 488 is that its fluorescence is pH-insensitive in the physiological pH range, making it a

robust choice for various biological applications.[1][2][3][4] The succinimidyl ester (SE) moiety

efficiently reacts with primary amines on the antibody, such as the ε-amino groups of lysine

residues, to form stable amide bonds.[5][6][7]

This protocol covers all necessary steps from antibody and dye preparation to the final

purification and characterization of the conjugate.

Quantitative Data Summary
Successful antibody conjugation requires careful control of reaction parameters. The following

table summarizes key quantitative data for the conjugation of OG 488, SE to a typical IgG

antibody.
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Parameter Value Description

OG 488, SE Properties

Excitation Maximum (λex) ~496-501 nm
The peak wavelength at which

the dye absorbs light.[1][2][8]

Emission Maximum (λem) ~516-526 nm

The peak wavelength at which

the dye emits fluorescence.[1]

[2][8]

Molar Extinction Coefficient

(ε_dye_) at λ_max_
~76,000 M⁻¹cm⁻¹

A measure of how strongly the

dye absorbs light at its

excitation maximum.[8]

Correction Factor (CF₂₈₀) ~0.12

The ratio of the dye's

absorbance at 280 nm to its

absorbance at the excitation

maximum (A₂₈₀/A_max_).[2][4]

[8]

Antibody (IgG) Properties

Molecular Weight (MW_Ab_) ~145,000 - 150,000 g/mol

The approximate molecular

weight of a typical IgG

antibody.

Molar Extinction Coefficient

(ε_Ab_) at 280 nm
~210,000 M⁻¹cm⁻¹

A measure of how strongly the

antibody absorbs light at 280

nm.[9]

Reaction Parameters

Recommended Antibody

Concentration
2-10 mg/mL

Optimal concentration for

efficient labeling.[5]

Conjugation efficiency is

significantly reduced at

concentrations below 2 mg/mL.

[5]

Molar Ratio of Dye:Antibody 5:1 to 20:1 The starting molar ratio of dye

to antibody in the reaction
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mixture. The optimal ratio

should be determined

empirically.[5]

Optimal Degree of Labeling

(DOL)
2 - 10

The ideal number of dye

molecules per antibody for

most applications to avoid self-

quenching and loss of antibody

function.[10][11]
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Caption: Workflow for OG 488, SE antibody conjugation.

Experimental Protocol
This protocol is optimized for labeling approximately 1 mg of an IgG antibody. Adjustments may

be necessary for other proteins or different starting quantities.

Materials and Reagents
Antibody (1-2 mg/mL in an amine-free buffer)

Oregon Green™ 488, SE

Anhydrous Dimethylsulfoxide (DMSO)
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Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5. (Avoid buffers containing primary

amines like Tris or glycine).[7]

Quenching Buffer (Optional): 1 M Tris-HCl, pH 7.4 or 1 M Glycine.[7]

Purification: Gel filtration column (e.g., Sephadex G-25) or dialysis cassette (e.g., 20K

MWCO).[5][10]

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Spectrophotometer

Microcentrifuge tubes

Pipettes and tips

Rotator or shaker

Step 1: Antibody Preparation
Buffer Exchange: The antibody must be in a buffer free of primary amines (e.g., Tris, glycine)

and ammonium salts, as these will compete with the antibody for reaction with the NHS

ester.[5][6] If the antibody is in an incompatible buffer, perform a buffer exchange into the

Conjugation Buffer using dialysis or a spin desalting column.

Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the

Conjugation Buffer for optimal labeling.[5]

Step 2: OG 488, SE Stock Solution Preparation
NHS esters are moisture-sensitive. Allow the vial of OG 488, SE to warm to room temperature

before opening to prevent condensation.[6][7]

Prepare a 10 mM stock solution of OG 488, SE by dissolving it in anhydrous DMSO.[6] For

example, add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration

(the exact volume will depend on the amount of dye provided).
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Vortex briefly to ensure the dye is fully dissolved. This stock solution should be prepared

fresh immediately before use.[7]

Step 3: Conjugation Reaction
Calculate Dye Volume: Determine the volume of the 10 mM OG 488, SE stock solution

needed to achieve the desired molar excess (e.g., a 10:1 to 15:1 dye-to-antibody molar ratio

is a good starting point).[6][7]

Calculation Example for 1 mg IgG with a 15:1 molar ratio:

Moles of IgG = (1 x 10⁻³ g) / (150,000 g/mol ) ≈ 6.67 x 10⁻⁹ mol

Moles of dye needed = 6.67 x 10⁻⁹ mol * 15 = 1.0 x 10⁻⁷ mol

Volume of 10 mM dye stock = (1.0 x 10⁻⁷ mol) / (10 x 10⁻³ mol/L) = 1.0 x 10⁻⁵ L = 10 µL

Add Dye to Antibody: While gently vortexing the antibody solution, slowly add the calculated

volume of the OG 488, SE stock solution.[7]

Incubation: Protect the reaction mixture from light by wrapping the tube in aluminum foil.

Incubate for 60 minutes at room temperature with gentle mixing on a rotator or shaker.[6]

Step 4: Quenching the Reaction (Optional)
To stop the reaction and cap any unreacted NHS ester groups, add a quenching buffer such

as Tris-HCl or Glycine to a final concentration of 50-100 mM.[6]

Incubate for an additional 10-15 minutes at room temperature with gentle mixing.[6]

Step 5: Purification of the Antibody-Dye Conjugate
It is crucial to remove all non-conjugated OG 488, SE to prevent high background fluorescence

in downstream applications.[7][10]

Gel Filtration (Recommended):

Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS (pH 7.2-7.4) according

to the manufacturer's instructions.[5]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/pdf/Application_Note_A_Step_by_Step_Guide_for_Conjugating_BDP_TR_NHS_Ester_to_Antibodies.pdf
https://www.benchchem.com/product/b15554820?utm_src=pdf-body
https://www.tocris.com/resources/protocols/janelia-fluor-dyes/conjugation-protocol-amine-reactive-dyes
https://www.benchchem.com/pdf/Application_Note_A_Step_by_Step_Guide_for_Conjugating_BDP_TR_NHS_Ester_to_Antibodies.pdf
https://www.benchchem.com/product/b15554820?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_A_Step_by_Step_Guide_for_Conjugating_BDP_TR_NHS_Ester_to_Antibodies.pdf
https://www.tocris.com/resources/protocols/janelia-fluor-dyes/conjugation-protocol-amine-reactive-dyes
https://www.tocris.com/resources/protocols/janelia-fluor-dyes/conjugation-protocol-amine-reactive-dyes
https://www.tocris.com/resources/protocols/janelia-fluor-dyes/conjugation-protocol-amine-reactive-dyes
https://www.benchchem.com/product/b15554820?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Note_A_Step_by_Step_Guide_for_Conjugating_BDP_TR_NHS_Ester_to_Antibodies.pdf
https://www.benchchem.com/pdf/A_Researcher_s_Guide_to_Calculating_the_Degree_of_Labeling_DOL_for_Fluorescein_PEG5_Acid_Conjugates.pdf
https://www.aatbio.com/resources/application-notes/antibody-conjugation-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554820?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply the quenched reaction mixture to the center of the column.

Elute the conjugate with PBS. The first colored fraction to elute will be the labeled

antibody, while the smaller, unconjugated dye molecules will be retained on the column

and elute later. Collect the fractions containing the purified conjugate.[5]

Dialysis:

Transfer the reaction mixture to a dialysis cassette.

Dialyze against a large volume of PBS (pH 7.2-7.4) at 4°C for several hours to overnight,

with at least two to three buffer changes.[10]

Step 6: Characterization - Calculating the Degree of
Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each antibody molecule.[10]

[12] It is determined using UV-Vis spectrophotometry.

Measure Absorbance:

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the

absorbance maximum of OG 488, ~496 nm (A_max_).[10] If the absorbance is too high,

dilute the sample with PBS and record the dilution factor.[9][13]

Calculate DOL: Use the following formula to calculate the DOL:[10][12]

DOL = (A_max_ × ε_Ab_) / [(A₂₈₀ - (A_max_ × CF₂₈₀)) × ε_dye_]

Where:

A_max_: Absorbance of the conjugate at ~496 nm.

A₂₈₀: Absorbance of the conjugate at 280 nm.

ε_Ab_: Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

[9]
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ε_dye_: Molar extinction coefficient of OG 488 at ~496 nm (76,000 M⁻¹cm⁻¹).[8]

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (0.12 for OG 488).[2][4][8]

An optimal DOL for most antibody applications is between 2 and 10.[10][11]

Step 7: Storage of the Conjugated Antibody
Store the labeled antibody at 4°C, protected from light.[1]

For long-term storage, it is recommended to add a stabilizing protein like Bovine Serum

Albumin (BSA) to a final concentration of 1-10 mg/mL, divide the conjugate into small

aliquots, and store at -20°C.[1] Avoid repeated freeze-thaw cycles.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Step-by-Step Guide to Oregon Green™ 488, SE
Antibody Conjugation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554820#step-by-step-guide-to-og-488-se-
antibody-conjugation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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